8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine 8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686205
InChI: InChI=1S/C8H5BrF3N3/c1-4-13-7-5(9)2-3-6(8(10,11)12)15(7)14-4/h2-3H,1H3
SMILES: CC1=NN2C(=CC=C(C2=N1)Br)C(F)(F)F
Molecular Formula: C8H5BrF3N3
Molecular Weight: 280.04 g/mol

8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC13686205

Molecular Formula: C8H5BrF3N3

Molecular Weight: 280.04 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C8H5BrF3N3
Molecular Weight 280.04 g/mol
IUPAC Name 8-bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C8H5BrF3N3/c1-4-13-7-5(9)2-3-6(8(10,11)12)15(7)14-4/h2-3H,1H3
Standard InChI Key UZPJOODGDPECPQ-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC=C(C2=N1)Br)C(F)(F)F
Canonical SMILES CC1=NN2C(=CC=C(C2=N1)Br)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a triazolo[1,5-a]pyridine core, where a triazole ring (positions 1, 2, 4) is fused to a pyridine ring (positions 1,5-a). Key substituents include:

  • Bromo at position 8: Enhances electrophilic reactivity and participates in cross-coupling reactions .

  • Methyl at position 2: Contributes to steric bulk and modulates electronic properties .

  • Trifluoromethyl at position 5: Introduces strong electron-withdrawing effects and metabolic stability .

The IUPAC name, 8-bromo-2-methyl-5-(trifluoromethyl)-[1,2,] triazolo[1,5-a]pyridine, reflects this substitution pattern. Its SMILES notation, CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br\text{CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br}, and InChIKey, DIXYQSVVPUEBEJ-UHFFFAOYSA-N\text{DIXYQSVVPUEBEJ-UHFFFAOYSA-N}, are critical for database identification .

Comparative Analysis of Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
8-Bromo-5-methyl-[1, triazolo[1,5-a]pyridine1172341-29-5C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3212.05Br (C8), CH₃ (C5)
8-Bromo-2-methyl- triazolo[1,5-a]pyridine7169-96-2C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3212.05Br (C8), CH₃ (C2)
Target Compound2177263-99-7C8H5BrF3N3\text{C}_8\text{H}_5\text{BrF}_3\text{N}_3280.04Br (C8), CH₃ (C2), CF₃ (C5)
6-Bromo-2-methyl-7-(trifluoromethyl)- triazolo[1,5-a]pyridine2177266-96-3C8H5BrF3N3\text{C}_8\text{H}_5\text{BrF}_3\text{N}_3280.04Br (C6), CH₃ (C2), CF₃ (C7)

Table 1: Structural comparison with analogues .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves cyclization and functionalization steps:

  • Cyclization of β-Diketones: As demonstrated by Khomenko et al., β-diketones condense with aminopyridines to form the triazolo-pyridine core . For the target compound, 5-trifluoromethyl-2-aminopyridine may serve as a precursor.

  • Bromination: Electrophilic bromination using NBS\text{NBS} (N-bromosuccinimide) introduces the bromo group at position 8 .

  • Methylation: A Friedel-Crafts alkylation or palladium-catalyzed coupling installs the methyl group at position 2 .

Optimization Challenges

  • Regioselectivity: Competing reactions may yield positional isomers (e.g., bromination at C6 instead of C8) .

  • Trifluoromethyl Incorporation: Direct trifluoromethylation requires harsh conditions, but newer methods use Cu(MeCN)4PF6\text{Cu(MeCN)}_4\text{PF}_6 catalysis under oxygen atmospheres .

Physical and Chemical Properties

Spectroscopic Data

  • NMR:

    • 1H^1\text{H}: Methyl protons at δ 2.40 ppm (singlet), aromatic protons between δ 7.3–8.1 ppm .

    • 19F^{19}\text{F}: CF₃ group at δ -62 ppm (quartet) .

  • IR: Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Br (550–650 cm⁻¹) .

Thermodynamic Properties

  • Solubility: Low aqueous solubility due to hydrophobic CF₃ and aromatic rings; soluble in DMSO and DMF .

  • Stability: Stable under inert atmospheres but susceptible to photodecomposition if exposed to UV light .

Applications in Research

Pharmaceutical Intermediate

The compound’s trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, making it valuable in drug discovery:

  • Kinase Inhibitors: Patents disclose its use in inhibitors targeting JAK2 and BTK kinases for cancer therapy .

  • Antimicrobial Agents: Analogues show activity against S. aureus (MIC = 2 µg/mL) .

Materials Science

  • OLEDs: The electron-deficient CF₃ group improves electron transport in emissive layers .

  • Coordination Chemistry: Serves as a ligand for Cu(II) complexes in catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator